molecular formula C19H19F3N2O5 B2935844 N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1797601-23-0

N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2935844
CAS No.: 1797601-23-0
M. Wt: 412.365
InChI Key: LMTLBYMWFPAKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many oxalamide derivatives have biological activity and could potentially interact with various enzymes or receptors in the body .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, its reactivity under various conditions, and methods for synthesizing it more efficiently or with different substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate, which is then further reacted with a trifluoromethyl-substituted aromatic compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O5/c1-28-15-7-6-11(8-16(15)29-2)14(25)10-23-17(26)18(27)24-13-5-3-4-12(9-13)19(20,21)22/h3-9,14,25H,10H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTLBYMWFPAKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.